4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO3S/c10-7-1-3-8(4-2-7)18(15,16)14-5-6-17-9(11,12)13/h1-4,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFCSOXHSXHVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCOC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205788 | |
| Record name | 4-Bromo-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208078-91-4 | |
| Record name | 4-Bromo-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-trifluoromethoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzyme active sites, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-Bromo-N-(Propylcarbamoyl)-Benzenesulfonamide (C₁₀H₁₃BrN₂O₃S)
- Substituent : Propylcarbamoyl group.
- Activity : Exhibits antidiabetic and herbicidal properties, structurally related to chlorpropamide and tolbutamide.
- Structural Insight : The carbamoyl group facilitates hydrogen bonding (N–H⋯O), critical for crystal packing and stability. Hirshfeld surface analysis confirms dominant H-bond interactions .
4-Bromo-N-[(E)-(2-Methyl-1H-Indol-3-yl)Methyleneamino]-Benzenesulfonamide (Compound 5, C₁₆H₁₃BrN₂O₂S)
- Substituent : Indole-derived moiety.
- Activity : Inhibits SMase D hydrolytic activity (>20% inhibition in dose-dependent studies) .
- Comparison : The indole group’s aromaticity and planar structure contrast with the flexible trifluoromethoxyethyl chain. The latter’s electron-withdrawing nature may enhance electrophilic interactions in enzyme active sites.
Structural and Crystallographic Comparisons
4-Bromo-N-(4-Fluorophenyl)-Benzenesulfonamide (C₁₂H₉BrFNO₂S)
- Substituent : 4-Fluorophenyl.
- Crystal Structure : Dihedral angle between benzene rings = 41.17°, with U-shaped conformation. N–H⋯O hydrogen bonds stabilize the lattice .
4-Bromo-3-Ethoxy-N-(2-Furylmethyl)-Benzenesulfonamide (C₁₃H₁₄BrNO₄S)
- Substituent : Ethoxy and furylmethyl groups.
- Comparison : The trifluoromethoxy group’s higher electronegativity may reduce solubility in polar solvents but improve resistance to oxidative metabolism.
Pharmacokinetic and Physicochemical Properties
Hydrogen Bonding and Crystal Packing
Research Findings and Implications
- Enzyme Inhibition : Substituents like indole (Compound 5) and trifluoromethoxyethyl may target different regions of SMase D or similar enzymes. The latter’s electronegativity could enhance transition-state stabilization .
- Therapeutic Potential: Analogous sulfonamides with carbamoyl groups (e.g., ) highlight the importance of hydrogen bonding for antidiabetic activity. The target compound’s trifluoromethoxyethyl group could optimize pharmacokinetics without sacrificing efficacy.
- Crystallographic Trends : Dihedral angles (e.g., 32.6°–41.17° in ) influence molecular shape and packing. The target compound’s flexible chain may adopt conformations that improve bioavailability .
Biological Activity
4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This compound is characterized by a bromine atom and a trifluoromethoxyethyl group, which contribute to its unique chemical properties and biological interactions. The exploration of its biological activity includes its effects on various cellular processes, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrF3N2O3S. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, which may influence its biological efficacy.
| Property | Value |
|---|---|
| Molecular Weight | 353.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes and receptors through hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that it could influence oxidative stress pathways and cell signaling mechanisms.
Therapeutic Potential
Research indicates that compounds with similar structures have been investigated for various therapeutic applications, including:
- Antimicrobial Activity : Some sulfonamides exhibit antibacterial properties, potentially making this compound a candidate for antibiotic development.
- Anticancer Properties : There is ongoing research into the anticancer effects of sulfonamide derivatives, with some showing promise in inhibiting tumor growth.
- Diuretic Effects : Similar compounds have been associated with diuretic activity, suggesting potential applications in managing fluid retention.
Case Studies
- Antimicrobial Studies : A study on related sulfonamides demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that this compound may possess similar properties .
- Cancer Research : In vitro studies have shown that structurally related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases . This suggests a need for further investigation into the apoptotic effects of this specific compound.
- Diuretic Applications : Compounds within the sulfonamide class have been evaluated for their ability to promote diuresis in clinical settings, highlighting the potential for this compound in treating conditions like hypertension .
Table 2: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Diuretic Activity |
|---|---|---|---|
| This compound | Potential (needs study) | Promising (needs study) | Possible (needs study) |
| Chlorpropamide | Yes | Moderate | Yes |
| Tolbutamide | Yes | Low | Yes |
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide, and how can purity be ensured?
The synthesis typically involves sulfonylation of a brominated benzene precursor followed by nucleophilic substitution with 2-trifluoromethoxyethylamine. Key steps include:
- Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with 2-trifluoromethoxyethylamine in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm with -NMR (e.g., singlet for -CF at δ 3.8–4.2 ppm) .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL-2018 for structure solution and refinement. Key parameters include R < 0.05 and wR < 0.12 for high-resolution data .
- Structural Features : Expect a U-shaped conformation with a dihedral angle of ~40–50° between the benzene and sulfonamide planes, stabilized by N–H···O hydrogen bonds .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using esterase activity assays with 4-nitrophenyl acetate as substrate. IC values < 1 µM indicate potent inhibition .
- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) and confocal microscopy to assess permeability in cancer cell lines (e.g., HeLa) .
Advanced Research Questions
Q. How do substituents (Br, CF3_33OCH2_22) influence electronic properties and reactivity?
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The bromine atom increases electrophilicity at the para position, while the trifluoromethoxy group enhances lipophilicity (clogP ~2.8) .
- SAR Studies : Replace Br with Cl or I to modulate steric bulk. Bromine’s van der Waals radius (1.85 Å) optimizes binding in hydrophobic enzyme pockets .
Q. How to resolve contradictions in crystallographic data (e.g., dihedral angles) across analogs?
- Data Comparison : Analyze homologous structures (e.g., 4-Bromo-N-(4-fluorophenyl)-benzenesulfonamide vs. bromophenyl analogs). Dihedral angles vary due to substituent electronegativity (e.g., 41.2° for 4-fluorophenyl vs. 38.5° for 4-bromophenyl) .
- Refinement Protocols : Use SHELXL’s TWIN and BASF commands for twinned data. Validate with R < 0.05 and CC1/2 > 0.9 in high-resolution shells .
Q. What strategies improve solubility without compromising bioactivity?
- Co-Crystallization : Co-formulate with cyclodextrins (e.g., β-CD) to enhance aqueous solubility (>10 mg/mL). Confirm stability via PXRD and DSC .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) at the sulfonamide nitrogen. Monitor release kinetics using HPLC-MS .
Q. How to validate target engagement in complex biological systems?
- Photoaffinity Labeling : Synthesize an azide derivative for click chemistry-based pull-down assays. Identify bound proteins via LC-MS/MS .
- Microscale Thermophoresis (MST) : Measure binding affinity (K) with fluorescently labeled recombinant targets (e.g., CA-IX). Use 20% LED power and 40% MST power .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle (Benzene–Sulfonamide) | 41.2° ± 2.5° | |
| N–H···O Bond Length | 2.01–2.15 Å | |
| R/wR | <0.05/<0.12 |
Q. Table 2. Comparative Biological Activity of Analogues
| Compound | CA-II IC (nM) | logP |
|---|---|---|
| 4-Bromo-N-(2-CFOCH) | 12.3 ± 1.2 | 2.8 |
| 4-Chloro Analogue | 45.6 ± 3.1 | 2.2 |
| 4-Iodo Analogue | 8.9 ± 0.9 | 3.1 |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
